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molecular formula C12H16O2 B8317310 4-Methoxy-3-methyl-3-phenylbutyraldehyde

4-Methoxy-3-methyl-3-phenylbutyraldehyde

Cat. No. B8317310
M. Wt: 192.25 g/mol
InChI Key: CCGSEZFSVLMESD-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

To a chilled (−78° C.) solution of (1-methoxymethyl-1-methylbut-3-enyl)benzene (1.67 g, 8.77 mmol) in methanol-dichloromethane was bubbled ozone gas until the solution turned blue. The excess ozone was then purged from the mixture with oxygen and then dimethyl sulfide (5 mL, 68 mmol) was added and the mixture was warmed to room temperature and stirred overnight. The mixture was then concentrated in vacuo to remove the excess dimethyl sulfide and diluted with 20 mL of ammonium chloride and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 15 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford an oil which corresponded to the dimethyl acetal by 1H-NMR. The crude product was diluted with 40 mL of acetone and p-TsOH (300 mg, 1.57 mmol) was added and the mixture was stirred at room temperature for 2 hours. The reaction was monitored by 1H-NMR and indicated the presence of aldehyde and dimethyl acetal. The reaction was refluxed for 4 hours and monitored by TLC (ethyl acetate-hexanes (1:9)) and then cooled and diluted with saturated aqueous sodium bicarbonate solution and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with two 10 mL portions of saturated aqueous sodium bicarbonate solution, two 10 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 1.45 g (85.9% yield) of 4-methoxy-3-methyl-3-phenylbutyraldehyde.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(1-methoxymethyl-1-methylbut-3-enyl)benzene
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:8])[CH2:5][CH:6]=C.CSC.CC1C=CC(S(O)(=O)=[O:26])=CC=1>CO.ClCCl.CC(C)=O.C(=O)(O)[O-].[Na+]>[CH3:1][O:2][CH2:3][C:4]([CH3:8])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:5][CH:6]=[O:26] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
(1-methoxymethyl-1-methylbut-3-enyl)benzene
Quantity
1.67 g
Type
reactant
Smiles
COCC(CC=C)(C)C1=CC=CC=C1
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CSC
Step Four
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled ozone gas until the solution
CUSTOM
Type
CUSTOM
Details
The excess ozone was then purged from the mixture with oxygen
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the excess dimethyl sulfide
ADDITION
Type
ADDITION
Details
diluted with 20 mL of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with three 15 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with three 15 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil which
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with three 15 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with two 10 mL portions of saturated aqueous sodium bicarbonate solution, two 10 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC(CC=O)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 480.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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